molecular formula C7H13N3 B1268916 1-butyl-1H-pyrazol-5-amine CAS No. 3524-17-2

1-butyl-1H-pyrazol-5-amine

Cat. No.: B1268916
CAS No.: 3524-17-2
M. Wt: 139.2 g/mol
InChI Key: IQMRCZGRXUSTNT-UHFFFAOYSA-N
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Description

1-Butyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound, this compound, is characterized by a butyl group attached to the nitrogen at position 1 and an amine group at position 5.

Mechanism of Action

Target of Action

A structurally similar compound, 1-[1-(3-aminophenyl)-3-tert-butyl-1h-pyrazol-5-yl]-3-naphthalen-1-ylurea, is known to target the proto-oncogene tyrosine-protein kinase src and mitogen-activated protein kinase 14 in humans .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like 1-butyl-1H-pyrazol-5-amine. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets and how stable it is in a biological context. For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures could potentially affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of butylhydrazine with 1,3-diketones under acidic or basic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Butyl-1H-pyrazol-5-amine has several scientific research applications:

Comparison with Similar Compounds

  • 1-Butyl-1H-pyrazol-3-amine
  • 1-Butyl-1H-pyrazol-4-amine
  • 1-Butyl-1H-pyrazol-5-carboxamide

Comparison: 1-Butyl-1H-pyrazol-5-amine is unique due to the presence of the amine group at position 5, which imparts distinct reactivity and binding properties. Compared to its analogs, such as 1-butyl-1H-pyrazol-3-amine and 1-butyl-1H-pyrazol-4-amine, the position of the amine group significantly influences its chemical behavior and biological activity. The carboxamide derivative, 1-butyl-1H-pyrazol-5-carboxamide, exhibits different properties due to the presence of the carboxamide group, which affects its solubility and reactivity .

Properties

IUPAC Name

2-butylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-3-6-10-7(8)4-5-9-10/h4-5H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMRCZGRXUSTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348994
Record name 1-butyl-1H-pyrazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3524-17-2
Record name 1-Butyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3524-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-butyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-butyl-1H-pyrazol-5-amine
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